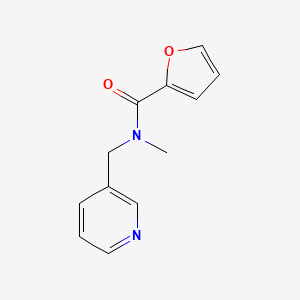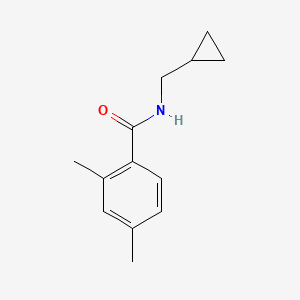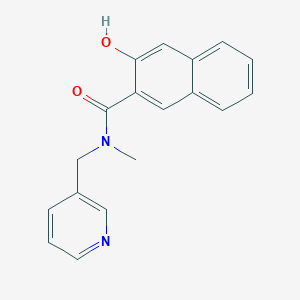
N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as MPFC, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological agent. MPFC belongs to a class of compounds known as furan carboxamides, which have been shown to possess various biological activities.
作用机制
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis. This compound has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of various transcription factors, such as NF-κB and STAT3, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells. In neurological research, this compound has been shown to enhance cognitive function and protect against neurodegeneration, as well as improve mitochondrial function and reduce oxidative stress.
实验室实验的优点和局限性
N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various signaling pathways. However, this compound also has some limitations, such as its low solubility in aqueous solutions and its potential for off-target effects. Additionally, this compound may not be suitable for certain types of experiments, such as those involving animal models or clinical trials.
未来方向
There are several future directions for research involving N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide. One area of interest is the development of more potent and selective analogs of this compound, which could have improved therapeutic efficacy and reduced off-target effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound, which could provide insights into the development of new therapies for cancer, inflammation, and neurological disorders. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored, as this could enhance its therapeutic efficacy and reduce its limitations.
合成方法
N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide can be synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with N-methyl-N-(pyridin-3-ylmethyl)amine. The resulting intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has revealed that this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In neurological research, this compound has been shown to enhance cognitive function and protect against neurodegeneration.
属性
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(9-10-4-2-6-13-8-10)12(15)11-5-3-7-16-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASECMUAPIHFNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)



![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)



![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)
![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)
